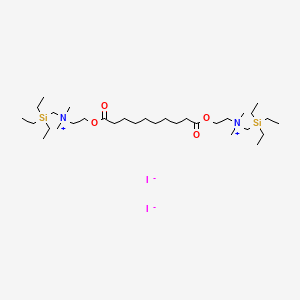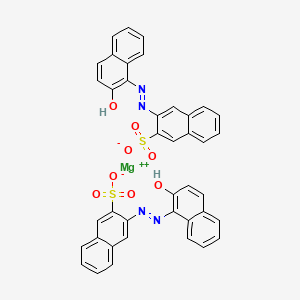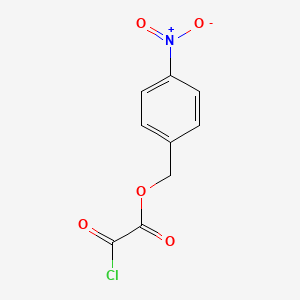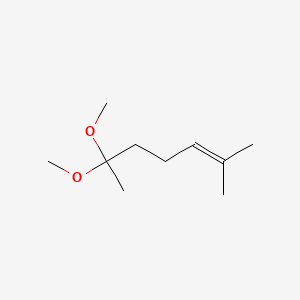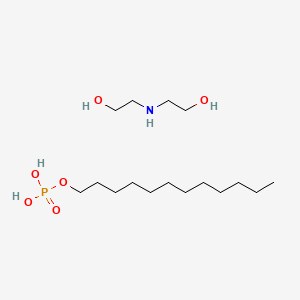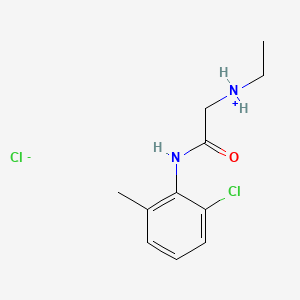
2'-Chloro-2-(ethylamino)-6'-methylacetanilide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride: is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted aniline group, an oxoethyl group, and an ethylazanium chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-methylaniline, which can be synthesized from 3-chloro-5-methyl-4-nitroaniline through a series of reactions including diazotization and reduction . The intermediate is then reacted with ethyl oxalyl chloride to introduce the oxoethyl group, followed by quaternization with ethyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The chloro group on the aniline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and are conducted in polar solvents like ethanol or water.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chloro-substituted aniline derivatives on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. For example, they may be investigated for their antimicrobial or anticancer activities.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride involves its interaction with specific molecular targets. The chloro-substituted aniline group can interact with enzymes or receptors, potentially inhibiting their activity. The oxoethyl group may also play a role in binding to active sites or altering the compound’s overall reactivity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Dichloroanilines: These compounds have two chlorine atoms on the aniline ring and are used in the production of dyes and herbicides.
Cycloalkanes: These are cyclic hydrocarbons that can serve as structural analogs in studying the effects of ring size and substitution patterns.
Uniqueness: What sets [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both a chloro-substituted aniline and an oxoethyl group allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
77966-59-7 |
|---|---|
Molekularformel |
C11H16Cl2N2O |
Molekulargewicht |
263.16 g/mol |
IUPAC-Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium;chloride |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-3-13-7-10(15)14-11-8(2)5-4-6-9(11)12;/h4-6,13H,3,7H2,1-2H3,(H,14,15);1H |
InChI-Schlüssel |
PQOUEADWXGNXAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
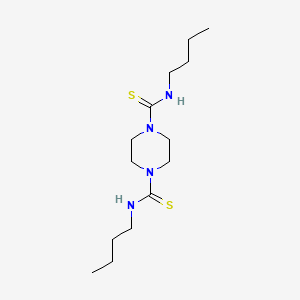
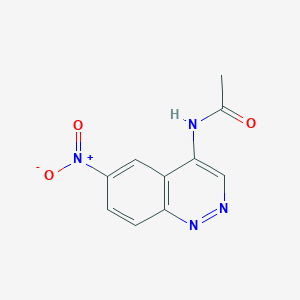
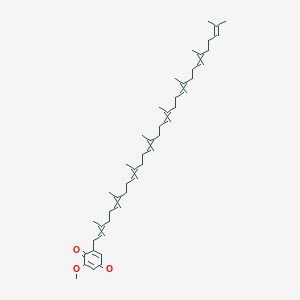

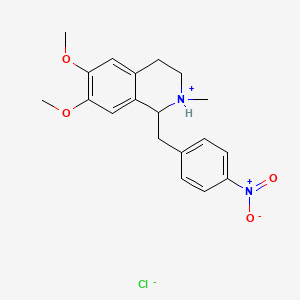
![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
